molecular formula C27H24ClN5O2S B2822776 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-41-1

4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2822776
CAS No.: 1111197-41-1
M. Wt: 518.03
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, a class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in kinase inhibition and anticancer research. Its structure comprises a triazoloquinazoline core substituted with a benzyl group at position 4, a 2-chlorobenzylthio moiety at position 1, and an isopropyl carboxamide at position 6. The 5-oxo-4,5-dihydro scaffold enhances stability and hydrogen-bonding capacity, which is critical for target binding .

Synthetic routes typically involve sequential alkylation and cyclization steps. For example, alkylation of a hydrazinoquinazoline intermediate with 2-chlorobenzylthiol, followed by carboxamide functionalization, yields the final product . The 2-chlorobenzyl substituent is hypothesized to improve lipophilicity and target selectivity compared to non-halogenated analogs .

Biochemical Analysis

Biochemical Properties

The 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown excellent antibacterial activity against various fungi and bacteria . The compound interacts with enzymes and proteins in the microbial cells, inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by interacting with various cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed antimicrobial effects of the compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. The compound shows stability and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of the compound have shown toxic effects, while lower doses have shown significant antimicrobial effects .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can accumulate in certain areas, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. It is known that the compound can be directed to specific compartments or organelles based on certain signals or post-translational modifications .

Biological Activity

The compound 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative within the quinazoline family, noted for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C20H22ClN3OS\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{OS}

Synthesis Pathway

The synthesis involves several steps starting from isatoic anhydride and appropriate amines, followed by thioether formation and subsequent modifications to achieve the desired quinazoline framework. The synthesis has been documented to yield high purity compounds suitable for biological testing .

Antimicrobial Properties

Recent studies have indicated that derivatives of the quinazoline family exhibit significant antimicrobial properties. In vitro assays demonstrated that the compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition percentages at 50 µM concentration were recorded as follows:

Compound% Inhibition (50 µM)
This compound42.78 ± 4.86

These findings suggest a promising application in the development of new antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for developing skin-whitening agents. The compound was tested for its tyrosinase inhibitory activity with results indicating a significant inhibition rate:

Compound% Inhibition at 100 µM
This compound26.47 ± 2.48

This suggests potential applications in cosmetic formulations aimed at skin lightening .

Anti-inflammatory Activity

In addition to antimicrobial and tyrosinase inhibitory activities, preliminary studies have indicated that the compound may possess anti-inflammatory properties. In vivo models demonstrated reduced inflammatory markers when treated with the compound compared to controls.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against E. coli showed a dose-dependent response with an IC50 value of approximately 20 µM. This study highlights its potential as an effective antimicrobial agent .

Case Study 2: Skin Whitening Applications

In a clinical trial assessing skin whitening effects, subjects treated with formulations containing this compound exhibited noticeable skin lightening after four weeks of application compared to a placebo group. The results underscore its potential utility in dermatological applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. The structural features of 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may enhance its efficacy against various cancer cell lines. Studies have shown that modifications in the benzyl and thio groups can lead to increased cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Heterocyclic compounds often demonstrate promising antibacterial and antifungal properties. For instance, compounds with similar structures have been found to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thioether group in this compound may contribute to its antimicrobial effectiveness by disrupting microbial cell membranes.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate cholinergic activity and inhibit amyloid-beta aggregation is crucial for therapeutic interventions in Alzheimer's . The specific structure of this compound could be optimized for enhanced neuroprotective activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the benzyl and chloro groups can significantly affect its pharmacological profile. For example:

  • Benzyl Substituents : Varying the substituents on the benzyl group can influence lipophilicity and bioavailability.
  • Chloro Group Positioning : The position of halogen atoms can alter electronic properties and receptor binding affinity.

Case Study 1: Anticancer Efficacy

A synthesized analogue of the compound was tested against several cancer cell lines. Results indicated that modifications to the side chains enhanced cytotoxicity by over 50% compared to unmodified versions. The mechanism was attributed to increased apoptosis markers in treated cells .

Case Study 2: Antimicrobial Testing

In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against E. coli, which is comparable to standard antibiotics. This suggests a potential role in developing new antimicrobial agents .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The 2-chlorobenzyl thioether moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Characterization
H₂O₂ (30%)Acetic acid, 60°C, 4 hrSulfoxide derivative72%¹H NMR: δ 3.2 ppm (S=O proton)
mCPBADCM, 0°C, 2 hrSulfone derivative85%IR: 1290 cm⁻¹ (S=O asym stretch)

This reactivity aligns with triazoloquinazoline derivatives containing thioether groups. The sulfone product shows enhanced stability in biological assays compared to the parent compound .

Amide Hydrolysis

The N-isopropyl carboxamide group undergoes hydrolysis under acidic/basic conditions:

Condition Reagent Product Yield Application
Acidic (HCl 6N)Reflux, 8 hrCarboxylic acid + isopropylamine68%Precursor for ester derivatives
Basic (NaOH 2N)Microwave, 100°C, 30 minCarboxylate salt92%Improved water solubility

Hydrolysis kinetics are slower compared to simpler amides due to steric hindrance from the fused triazoloquinazoline system.

Nucleophilic Aromatic Substitution

The 2-chlorobenzyl group participates in SNAr reactions:

Nucleophile Conditions Product Rate (k, s⁻¹)
PiperidineDMF, 120°C, 12 hr2-piperidinobenzyl derivative1.2 × 10⁻⁴
Sodium methoxideMeOH, 65°C, 6 hr2-methoxybenzyl derivative3.8 × 10⁻⁵

Reactivity follows the order: piperidine > methoxide due to increased leaving-group ability . The chloro substituent’s ortho position induces steric effects, reducing reaction rates by ~40% compared to para-substituted analogs.

Triazole Ring Functionalization

The triazole moiety undergoes alkylation and coordination:

N-Alkylation

Alkylating Agent Base Position Product
Methyl iodideK₂CO₃, DMFN1N1-methylated triazole
Benzyl bromideNaH, THFN4N4-benzylated triazole

Alkylation at N1 occurs preferentially (85:15 selectivity) due to lower steric hindrance .

Metal Coordination

Metal Salt Ligand Site Complex Geometry Stability Constant (log β)
CuCl₂Triazole N2,N4Square planar8.9
Pd(OAc)₂Triazole N1Octahedral6.7

Coordination modulates electrochemical properties, with copper complexes showing enhanced catalytic activity in oxidation reactions .

Quinazoline Ring Electrophilic Substitution

The quinazoline core undergoes nitration and sulfonation:

Reaction Reagent Position Yield Biological Impact
NitrationHNO₃/H₂SO₄, 0°CC755%Increased kinase inhibition
SulfonationSO₃/DCE, 40°CC663%Enhanced water solubility

Electrophilic attack occurs preferentially at C6/C7 positions due to electron-donating effects from the fused triazole ring . Nitrated derivatives demonstrate 3-fold higher cytotoxicity in HT-29 cell lines compared to the parent compound .

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

Wavelength Solvent Product Quantum Yield (Φ)
254 nmAcetonitrileBenzothiazepine-fused derivative0.18
365 nmTolueneDimerized product0.09

Mechanistic studies suggest radical intermediates form during photolysis, enabling novel ring-expanded architectures.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for this compound, and what reaction conditions are critical for its formation?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with 1,1'-carbonyldiimidazole (CDI) to form the triazoloquinazoline core.
  • Step 2 : Alkylation with N-(tert-butyl)-2-chloroacetamide to introduce the 2-chlorobenzylthio group . Key reaction conditions include solvent selection (e.g., ethanol or DMF), reflux temperatures, and catalysts like benzyltributylammonium bromide to enhance yield (60–75%) .

Q. Which spectroscopic methods are essential for structural confirmation, and what spectral markers should researchers prioritize?

  • NMR : Analyze aromatic proton signals (δ 7.2–8.1 ppm for quinazoline protons) and methyl groups (δ 1.2–1.5 ppm for isopropyl).
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~680 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 535) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

Start with in vitro assays:

  • Anticancer : MTT assay against HeLa or MCF-7 cell lines.
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli.
  • Anti-inflammatory : COX-2 inhibition ELISA .

Q. How does the triazole moiety influence the compound’s stability and reactivity?

The triazole ring enhances π-π stacking with biological targets, improving binding affinity. Stability studies (e.g., pH-dependent degradation in simulated gastric fluid) show <10% decomposition at pH 7.4 over 24 hours .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DoE) methodologies?

Employ a factorial design to test variables:

  • Catalysts : Compare benzyltributylammonium bromide (yield: 72%) vs. TBAB (yield: 65%) .
  • Solvents : DMF (polar aprotic) vs. THF (non-polar), noting DMF improves solubility of intermediates .
  • Temperature : Optimize reflux conditions (80–100°C) to minimize side products .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Structural analogs : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl groups alter antimicrobial IC50 by 3-fold) .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability .

Q. How can computational modeling predict binding modes to biological targets?

Use molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., DHFR or EGFR kinases). Key interactions:

  • Triazole N3 with Lys101 (hydrogen bond).
  • Chlorobenzyl group in a hydrophobic pocket . Validate with mutagenesis studies to confirm binding residues .

Q. What advanced purification techniques address challenges in isolating diastereomers?

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve enantiomers (retention time difference: 2.3 min).
  • Chiral SFC : Supercritical CO2 with 2-propanol co-solvent achieves >99% enantiomeric excess .

Q. How do structural modifications at the N-isopropyl group impact pharmacokinetics?

  • LogP : Replacing isopropyl with cyclopropyl increases logP from 3.1 to 3.9, enhancing blood-brain barrier penetration.
  • Metabolism : CYP3A4-mediated oxidation of isopropyl generates a carboxylic acid metabolite (t1/2 = 4.2 hrs) .

Q. What mechanistic studies elucidate its role in modulating cell signaling pathways?

  • Western Blotting : Track phosphorylation of ERK or AKT in treated cancer cells.
  • RNA-Seq : Identify differentially expressed genes (e.g., downregulation of BCL-2).
  • Kinase Profiling : Screen against a 100-kinase panel to identify off-target effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Findings References
4-Benzyl-1-((2,5-Dimethylbenzyl)thio)-N-Isopropyl-5-Oxo-4,5-Dihydro-[1,2,4]Triazolo[4,3-a]Quinazoline-8-Carboxamide 2,5-Dimethylbenzylthio (1), Benzyl (4) Reduced potency (IC₅₀ > 10 µM) in kinase assays due to steric hindrance.
4-Benzyl-2-[2-(tert-Butylamino)-2-Oxoethyl]-N-Isopropyl-1,5-Dioxo-1,2,4,5-Tetrahydro-[1,2,4]Triazolo[4,3-a]Quinazoline-8-Carboxamide tert-Butylamino-acetamide (2) Enhanced solubility (LogP = 1.2) but lower metabolic stability (t₁/₂ = 2 h).
4-(2-Chlorobenzyl)-1-(4-Hydroxy-3-((4-Hydroxypiperidin-1-yl)Methyl-5-Methoxyphenyl)-[1,2,4]Triazolo-4,3-a-Quinazolin-5(4H)-One 4-Hydroxy-piperidinylmethyl (1), 2-Chlorobenzyl (4) Superior binding affinity (Ki = 12 nM) via H-bonding with polar residues.

Key Insights

Substituent Effects on Bioactivity: The 2-chlorobenzylthio group in the target compound improves selectivity for ATP-binding pockets in kinases compared to the 2,5-dimethylbenzylthio analog, which exhibits steric clashes with hydrophobic residues . tert-Butylamino-acetamide derivatives (e.g., ) show higher aqueous solubility but rapid hepatic clearance due to oxidative metabolism of the tertiary amine.

Hydrogen-Bonding and Stability: The 5-oxo-4,5-dihydro motif in the target compound stabilizes a planar conformation, facilitating π-π stacking with aromatic residues in target proteins . In contrast, the 4-hydroxy-piperidinylmethyl substituent () introduces additional H-bond donors, enhancing interactions with polar kinase domains (e.g., EGFR T790M mutants).

Metabolic and Pharmacokinetic Profiles: Halogenation (e.g., 2-chlorobenzyl) reduces CYP3A4-mediated metabolism, extending half-life (t₁/₂ = 6.5 h) compared to non-halogenated analogs (t₁/₂ = 2–3 h) .

Properties

CAS No.

1111197-41-1

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518.03

IUPAC Name

4-benzyl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)19-12-13-21-23(14-19)33-26(32(25(21)35)15-18-8-4-3-5-9-18)30-31-27(33)36-16-20-10-6-7-11-22(20)28/h3-14,17H,15-16H2,1-2H3,(H,29,34)

SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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